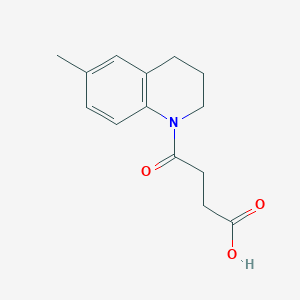![molecular formula C15H18F2N4O3 B5357285 N~2~-{[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5357285.png)
N~2~-{[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-{[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide, commonly known as DAAKG, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DAAKG belongs to the class of N-substituted glycine derivatives and was first synthesized in 2005 by researchers at the University of Pittsburgh.
Wirkmechanismus
The mechanism of action of DAAKG involves the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway. PPAR-γ is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell proliferation. DAAKG binds to PPAR-γ and activates its downstream signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
DAAKG has been shown to regulate glucose and lipid metabolism, reduce inflammation, and inhibit tumor cell growth. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. DAAKG has been found to increase insulin sensitivity, reduce blood glucose levels, and improve lipid profiles in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of DAAKG is its ability to activate PPAR-γ, which is a well-established therapeutic target for various diseases. DAAKG has also been shown to be safe and well-tolerated in animal studies. However, one limitation of DAAKG is its poor solubility in water, which can make it difficult to administer in vivo. Further studies are needed to optimize the formulation and delivery of DAAKG for clinical use.
Zukünftige Richtungen
There are several potential future directions for DAAKG research. One area of interest is its potential use in the treatment of metabolic disorders such as diabetes and obesity. DAAKG has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models, suggesting that it may have therapeutic potential in these conditions. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. DAAKG has been found to exhibit neuroprotective effects in animal models, and further studies are needed to explore its potential therapeutic use in these conditions.
Synthesemethoden
The synthesis of DAAKG involves the reaction of 3,4-difluorobenzylamine with N-acetylglycine piperazide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then purified by crystallization and characterized by various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
DAAKG has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties. DAAKG has also been found to exhibit neuroprotective effects in animal models of Parkinson's and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-[1-[(3,4-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N4O3/c16-10-2-1-9(5-11(10)17)8-21-4-3-19-15(24)12(21)6-14(23)20-7-13(18)22/h1-2,5,12H,3-4,6-8H2,(H2,18,22)(H,19,24)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJQRKOBYVMTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NCC(=O)N)CC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxyphenyl)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5357203.png)


![3-[6-(dimethylamino)pyridin-3-yl]-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5357242.png)

![4-[(3-methylphenyl)thio]-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5357255.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}-N'-ethylthiourea](/img/structure/B5357259.png)
![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5357267.png)
![N-[4-(1-propyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5357270.png)
![N-{2-[(4-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5357274.png)
![4-({3-[(dimethylamino)methyl]-3-hydroxy-1-pyrrolidinyl}carbonyl)benzenesulfonamide](/img/structure/B5357277.png)

![3-(4-fluorophenyl)-2-methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5357287.png)
![4-[(2-ethyl-1-piperidinyl)carbonyl]-2-(3-methylphenyl)quinoline](/img/structure/B5357300.png)